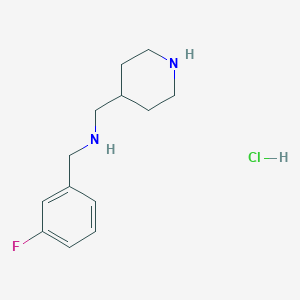

(3-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13432516

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClFN2 |

|---|---|

| Molecular Weight | 258.76 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19FN2.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15-16H,4-7,9-10H2;1H |

| Standard InChI Key | XHRJOHSXKIVDTG-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |

| Canonical SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a piperidine core substituted with a 3-fluorobenzyl group and a methylamine moiety, protonated as a hydrochloride salt for enhanced solubility. Key features include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and basicity.

-

3-Fluorobenzyl group: The fluorine atom at the meta position enhances electronic effects, improving binding affinity to hydrophobic pockets in target proteins .

-

Methylamine side chain: Provides a primary amine for potential hydrogen bonding or salt bridge formation.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClFN₂ |

| Molecular Weight | 258.76 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine; hydrochloride |

| SMILES | C1CNCCC1CNCC2=CC(=CC=C2)F.Cl |

| logP (Predicted) | 2.1–2.5 |

| Water Solubility | Moderate (HCl salt) |

The fluorine atom’s electronegativity increases the compound’s metabolic stability by resisting oxidative degradation .

Synthesis and Reaction Conditions

The synthesis of (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves multistep nucleophilic substitution and reductive amination reactions. A typical pathway includes:

-

Piperidine functionalization: 4-Piperidinemethanol is reacted with 3-fluorobenzyl chloride under basic conditions to form the benzyl-piperidine intermediate .

-

Methylamine introduction: The intermediate undergoes reductive amination with methylamine, followed by hydrochloride salt formation .

Key reaction parameters:

-

Solvents: Dimethylformamide (DMF) or acetonitrile for optimal solubility .

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

-

Purification: Column chromatography or recrystallization to achieve >95% purity.

Industrial-scale synthesis emphasizes temperature control (50–100°C) and inert atmospheres to prevent side reactions .

Mechanism of Action and Biological Activity

The compound’s biological activity stems from its interaction with central nervous system (CNS) targets:

-

Neurotransmitter receptors: The piperidine moiety mimics endogenous amines, enabling binding to serotonin (5-HT) and dopamine receptors .

-

Enzyme inhibition: Structural analogs inhibit monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling .

Table 2: In Vitro Activity of Structural Analogs

| Compound | Target IC₅₀ (nM) | Selectivity (vs. FAAH) |

|---|---|---|

| Benzylpiperidine 13 | MAGL: 2.0 | >10,000 |

| Benzoylpiperidine 5b | MAGL: 30.5 | >10,000 |

| Acetylcholinesterase inhibitors | AChE: 9.9 μM | BuChE: 11.4 μM |

The 3-fluorobenzyl group enhances affinity for MAGL’s hydrophobic binding pocket, while the methylamine side chain stabilizes interactions with catalytic residues .

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

The absence of a methyl group in (3-fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride reduces steric hindrance, improving receptor binding kinetics compared to methylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume